molecular formula C20H14N2O2S B3611046 (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate

(4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate

Cat. No.: B3611046
M. Wt: 346.4 g/mol
InChI Key: DLYMSSMIUBYRQC-UHFFFAOYSA-N
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Description

(4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate is a complex organic compound that combines the structural features of quinoxaline, phenyl, and thiophene moieties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, hydrochloric acid for catalysis, and various metal catalysts for facilitating the reactions . The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biology, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for further research in medicinal chemistry .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties, including anti-inflammatory, antioxidant, and kinase-inhibiting activities . These properties make it a promising candidate for the development of new drugs.

Industry

In industry, this compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . Its versatility and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline and thiophene derivatives, such as quinolines and quinazolines . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

What sets (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate apart is its unique combination of quinoxaline, phenyl, and thiophene moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a promising candidate for further research and development.

Properties

IUPAC Name

(4-quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-20(19-6-3-11-25-19)24-13-14-7-9-15(10-8-14)18-12-21-16-4-1-2-5-17(16)22-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYMSSMIUBYRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)COC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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